molecular formula C10H11ClO3S B571512 (4-Cyclopropoxyphenyl)methanesulfonyl chloride CAS No. 1394934-98-5

(4-Cyclopropoxyphenyl)methanesulfonyl chloride

Cat. No.: B571512
CAS No.: 1394934-98-5
M. Wt: 246.705
InChI Key: JYHMUGHKMBUCRO-UHFFFAOYSA-N
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Description

(4-Cyclopropoxyphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol. It is a derivative of Ethyl Paraben, an antimicrobial agent used in cosmetic products. This compound is known for its reactivity and is used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Cyclopropoxyphenyl)methanesulfonyl chloride involves the reaction of methanesulfonyl chloride with 4-cyclopropoxyphenyl derivatives. Methanesulfonyl chloride can be synthesized by the reaction of methane and sulfuryl chloride in a radical reaction : [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]

Alternatively, methanesulfonyl chloride can be produced by chlorination of methanesulfonic acid with thionyl chloride or phosgene : [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation. It is highly reactive due to the presence of the sulfonyl chloride group.

Common Reagents and Conditions

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents.

Major Products Formed

    Sulfonamide: Formed by reaction with amines.

    Sulfonate Ester: Formed by reaction with alcohols.

    Sulfonic Acid: Formed by oxidation.

Scientific Research Applications

(4-Cyclopropoxyphenyl)methanesulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is used in the production of antimicrobial agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of various products. The sulfonyl chloride group is highly reactive and facilitates these reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity.

    Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.

Uniqueness

(4-Cyclopropoxyphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropoxyphenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

(4-cyclopropyloxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMUGHKMBUCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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